2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a cyclopropyl group, a methyl group, a methylsulfanyl group, and a carboxylic acid group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-methyl-6-(methylthio)pyrimidine-5-carboxylic acid: Similar structure but with a methylthio group instead of a methylsulfanyl group.
4-Methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid: Lacks the cyclopropyl group.
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid: Lacks the methylsulfanyl group.
Uniqueness
2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the methylsulfanyl group contributes to its bioactivity .
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5-7(10(13)14)9(15-2)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRAMJLEFDQGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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